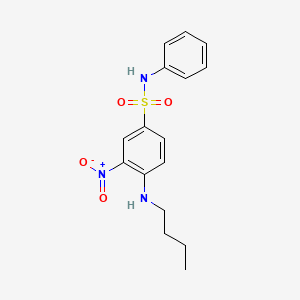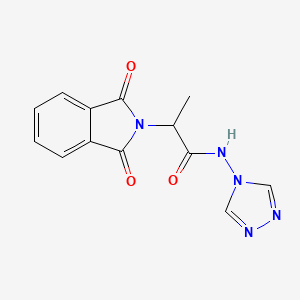![molecular formula C21H22N4O3 B5113813 3-{2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4(3H)-quinazolinone](/img/structure/B5113813.png)
3-{2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4(3H)-quinazolinone is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as QNZ and is known to exhibit a variety of biochemical and physiological effects. In
作用机制
The mechanism of action of QNZ involves the inhibition of the transcription factor NF-κB. NF-κB is a protein that plays a key role in the regulation of immune responses, inflammation, and cell proliferation. By inhibiting NF-κB, QNZ can reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
In addition to its potential use in cancer research, QNZ has also been shown to exhibit a variety of other biochemical and physiological effects. QNZ has been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation in the body. Additionally, QNZ has been shown to inhibit the growth of bacteria and viruses, making it a potential candidate for the development of new antibiotics and antiviral drugs.
实验室实验的优点和局限性
One advantage of using QNZ in lab experiments is that it is a synthetic compound, which means that it can be produced in large quantities and with a high degree of purity. Additionally, QNZ has been extensively studied, which means that there is a large body of research available on its properties and potential uses. However, one limitation of using QNZ in lab experiments is that it is a relatively new compound, which means that there may be unknown side effects or interactions with other compounds.
未来方向
There are many potential future directions for research on QNZ. One area of research could focus on the development of new cancer treatments that incorporate QNZ. Additionally, QNZ could be studied further for its potential use in the treatment of inflammatory diseases and infections. Finally, QNZ could be used as a tool to study the role of NF-κB in various biological processes.
合成方法
The synthesis of QNZ involves a multi-step process that begins with the reaction of 4-chloro-3-nitrobenzoic acid with ethyl 2-oxoacetate in the presence of a base. This reaction produces 4-chloro-3-nitrophenyl acetoacetate, which is then reduced with tin and hydrochloric acid to form 4-chloro-3-aminophenyl acetoacetate. This compound is then reacted with 3-methoxyaniline and piperazine to produce QNZ.
科学研究应用
QNZ has been studied extensively for its potential use in scientific research. One area of research where QNZ has shown promise is in the study of cancer. QNZ has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, QNZ has been shown to enhance the effectiveness of chemotherapy drugs in the treatment of cancer.
属性
IUPAC Name |
3-[2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-28-17-6-4-5-16(13-17)23-9-11-24(12-10-23)20(26)14-25-15-22-19-8-3-2-7-18(19)21(25)27/h2-8,13,15H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPZPWDPQIHQPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4(3H)-quinazolinone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(3-nitrophenyl)-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B5113781.png)
![N-(1-{1-[3-(2-furyl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5113783.png)

![methyl 3-(4-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5113805.png)
![5-{5-chloro-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5113816.png)
![2-chloro-N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5113819.png)

![2-({5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-6-nitro-1,3-benzothiazole](/img/structure/B5113829.png)
![N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5113831.png)
![3-({[2-(3,4-diethoxyphenyl)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5113840.png)
![N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5113847.png)
